molecular formula C12H16 B12048964 5-Phenyl-1-hexene CAS No. 30134-52-2

5-Phenyl-1-hexene

Cat. No.: B12048964
CAS No.: 30134-52-2
M. Wt: 160.25 g/mol
InChI Key: QWWLPMZYNVWOHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1-hexene: is an organic compound with the molecular formula C12H16 . It consists of a hexene chain with a phenyl group attached to the fifth carbon atom. This compound is part of the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the phenyl group introduces aromatic characteristics to the molecule, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Phenyl-1-hexene can be synthesized through various methods. One common approach involves the Heck reaction , where a halogenated benzene reacts with a terminal alkene in the presence of a palladium catalyst. The reaction typically requires a base such as triethylamine and is conducted under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound often involves catalytic processes . For instance, the hydroboration-oxidation method can be employed, where the hydroboration of 1-hexene with diborane is followed by oxidation with hydrogen peroxide to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1-hexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Epoxides: and from oxidation.

    5-Phenylhexane: from reduction.

    Brominated derivatives: from substitution.

Scientific Research Applications

5-Phenyl-1-hexene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-1-hexene in chemical reactions involves the interaction of the double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or acids. The phenyl group can stabilize carbocations formed during these reactions through resonance, influencing the reaction pathway and product distribution .

Properties

IUPAC Name

hex-5-en-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-3-4-8-11(2)12-9-6-5-7-10-12/h3,5-7,9-11H,1,4,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWLPMZYNVWOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312179
Record name 5-PHENYL-1-HEXENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30134-52-2
Record name NSC251009
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251009
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-PHENYL-1-HEXENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.